molecular formula C10H13ClN2O3 B3153280 Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride CAS No. 75584-64-4

Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride

Cat. No. B3153280
M. Wt: 244.67 g/mol
InChI Key: BLPVZFJCXFBMJC-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

Hydrogen chloride gas was passed through a solution of 4-nitrophenyl acetonitrile (5.0 g, 30.8 mmol) in ethanol (400 mL) until saturation, keeping the temperature between 0-5° C. The solvent was removed under reduced pressure at 15° C. to give a residue which on trituration with diethyl ether gave a solid. The solid was filtered under a nitrogen atmosphere and washed thoroughly with diethyl ether. Drying under vacuum afforded ethyl 2-(4-nitrophenyl)-acetimidate hydrochloride (3.5 g, 47%) which was hygroscopic in nature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1)([O-:4])=[O:3].[CH2:14]([OH:16])[CH3:15]>>[ClH:1].[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12](=[NH:13])[O:16][CH2:14][CH3:15])=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 0-5° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure at 15° C.
CUSTOM
Type
CUSTOM
Details
to give a residue which on trituration with diethyl ether
CUSTOM
Type
CUSTOM
Details
gave a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered under a nitrogen atmosphere
WASH
Type
WASH
Details
washed thoroughly with diethyl ether
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)CC(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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